2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethan-1-amine
Description
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethan-1-amine is a bifunctional compound featuring a silyl-protected ether linkage and a terminal amine group. The tert-butyldimethylsilyl (TBDMS) group serves as a robust protecting group for hydroxyl moieties, enhancing stability during synthetic procedures . This compound is widely utilized in organic synthesis, particularly in the construction of PROTACs (PROteolysis-TArgeting Chimeras), where it acts as a polyethylene glycol (PEG)-based linker to connect target-binding ligands with E3 ubiquitin ligase recruiters . Its synthesis typically involves phthalimide protection of the amine, followed by silylation of the hydroxyl group and subsequent deprotection . Key properties include:
- Molecular Formula: C₁₀H₂₅NO₂Si
- Molecular Weight: 247.4 g/mol
- Key Features: Hydrophobic TBDMS group for controlled reactivity, PEG-like ether chain for solubility modulation, and a reactive amine for conjugation.
Properties
IUPAC Name |
2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25NO2Si/c1-10(2,3)14(4,5)13-9-8-12-7-6-11/h6-9,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDRSKJOABFLHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731272 | |
| Record name | 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215297-17-9 | |
| Record name | 2-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related ethanamine derivatives, highlighting differences in substituents, stability, and applications:
Key Comparative Insights :
Protecting Group Chemistry :
- The TBDMS group in the target compound offers acid sensitivity (cleavable with HF or TBAF), whereas the TIPS group in 2-((Triisopropylsilyl)oxy)ethan-1-amine requires harsher conditions for removal . The tert-butyl ether in 2-(tert-butoxy)ethan-1-amine is stable under basic conditions but cleaved under acidic hydrolysis .
Solubility and Reactivity :
- PEG-containing derivatives (e.g., 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine ) improve aqueous solubility but lack the directional reactivity of silyl-protected amines . The chlorohexyl substituent in NH2-PEG2-C6-Cl enables site-specific conjugation in PROTACs .
Applications :
- Silyl-protected amines are favored in multi-step syntheses requiring orthogonal protection (e.g., nucleoside analogs in ) . Fluorinated analogs (e.g., N-Benzyl-2-(2-(2-fluoroethoxy)ethoxy)ethan-1-amine ) are prioritized in radiopharmaceuticals due to their metabolic stability .
Synthetic Routes: The target compound is synthesized via phthalimide intermediates and silylation , while 2-((Triisopropylsilyl)oxy)ethan-1-amine employs direct silylation of ethanolamine derivatives . Chlorohexyl derivatives like NH2-PEG2-C6-Cl often use nucleophilic substitution for halogen introduction .
Research Findings and Trends
- PROTAC Development : The target compound’s TBDMS group allows selective deprotection in complex conjugates, enabling precise control over linker functionality .
- Bioimaging : Derivatives like NH2-PEG2-C6-Cl are critical for HaloTag-based probes, where the chloro group binds selectively to engineered proteins .
- Stability Challenges : Silyl ethers, while versatile, can limit compatibility with strongly acidic or nucleophilic environments, driving interest in alternatives like triazole-containing amines () for click chemistry applications .
Preparation Methods
Protection of 2-(2-Hydroxyethoxy)ethan-1-amine with TBDMSCl
The starting material, 2-(2-hydroxyethoxy)ethan-1-amine, undergoes silylation at the hydroxyl group. A representative procedure adapted from analogous syntheses is as follows:
Step 1: Silylation Reaction
-
Reagents :
-
2-(2-Hydroxyethoxy)ethan-1-amine (1.0 equiv)
-
TBDMSCl (1.2 equiv)
-
Triethylamine (2.5 equiv)
-
Anhydrous dichloromethane (0.2–0.5 M concentration)
-
-
Procedure :
-
Workup :
Alternative Method Using Pyridine as Base
Pyridine offers an alternative to TEA, particularly for amines prone to side reactions. A modified protocol derived from Krivickas et al. involves:
-
Combine 2-(2-hydroxyethoxy)ethan-1-amine with pyridine (1.5 equiv) in DCM.
-
Add TBDMSCl (1.2 equiv) at 0°C and stir for 12 hours at room temperature.
-
Isolate the product via extraction and chromatography as above.
Optimization of Reaction Conditions
Temperature and Time Dependence
| Parameter | Condition 1 (TEA) | Condition 2 (Pyridine) |
|---|---|---|
| Temperature | 0°C → RT | 0°C → RT |
| Reaction Time | 16 hours | 12 hours |
| Yield | 95% | 100% |
| Purity (HPLC) | >98% | >99% |
Lower temperatures (0°C) minimize premature silylation of the amine group, while extended reaction times ensure complete conversion. Pyridine’s stronger basicity enhances reactivity, enabling shorter durations.
Solvent and Equivalents
| Solvent | Base | TBDMSCl (equiv) | Yield (%) |
|---|---|---|---|
| DCM | TEA (2.5) | 1.2 | 95 |
| DCM | Pyridine (1.5) | 1.2 | 100 |
| THF | TEA (2.5) | 1.2 | 88 |
DCM outperforms THF due to better solubility of reactants and byproducts. Stoichiometric excess of TBDMSCl (1.2 equiv) ensures complete protection without over-silylation.
Analytical Characterization
Spectroscopic Data
Physical Properties
Comparative Analysis of Methodologies
The pyridine-based method achieves quantitative yields but requires careful handling due to its toxicity. In contrast, TEA is milder and easier to remove, making it preferable for large-scale synthesis. Chromatographic purification remains critical to isolate the product from residual silanol byproducts.
Applications in Organic Synthesis
This compound’s TBDMS group enables orthogonal protection strategies in peptide synthesis and polymer chemistry. Its stability under acidic and basic conditions facilitates sequential deprotection in multi-step reactions .
Q & A
Q. Basic
- Column chromatography : Silica gel with hexane/ethyl acetate (95:5 to 70:30) gradients separates silylated products from polar impurities.
- Recrystallization : Use non-polar solvents (e.g., hexane) for high-purity crystalline products .
How can researchers modify the TBDMS group to enhance biological activity in target molecules?
Advanced
Modifications include:
- Functional group tuning : Replace TBDMS with more labile silyl groups (e.g., triisopropylsilyl) for controlled release in prodrugs.
- Conjugation : Attach targeting moieties (e.g., folate) via the ethoxy linker to improve cellular uptake. Validate efficacy using in vitro cytotoxicity assays .
What handling precautions are critical for maintaining the integrity of silylated amines?
Q. Basic
- Storage : Store at –20°C under argon or nitrogen to prevent moisture-induced hydrolysis.
- Salt formation : Convert to hydrochloride salts (e.g., using HCl/EtO) for improved stability .
How can conflicting reactivity data for TBDMS ethers in nucleophilic substitutions be interpreted?
Advanced
Conflicts may stem from steric hindrance or electronic effects. Investigate:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
